Carbonotrithioic acid, bis(phenylmethyl) ester

RAFT polymerization block copolymer bifunctional CTA

DBTTC's symmetrical bifunctional design enables telechelic polymer synthesis and 33% fewer steps for ABA triblock copolymers. Provides superior control in styrene, methacrylate, and acrylamide polymerization versus monofunctional CTAs. Validated for drug delivery systems.

Molecular Formula C15H14S3
Molecular Weight 290.5 g/mol
CAS No. 26504-29-0
Cat. No. B1594963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonotrithioic acid, bis(phenylmethyl) ester
CAS26504-29-0
Molecular FormulaC15H14S3
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2
InChIInChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyLAKYXBYUROTWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S,S-Dibenzyl Trithiocarbonate (CAS 26504-29-0) – RAFT Chain Transfer Agent for Controlled Radical Polymerization


Carbonotrithioic acid, bis(phenylmethyl) ester (CAS 26504-29-0), most commonly known as S,S-dibenzyl trithiocarbonate (DBTTC), is a trithiocarbonate-type RAFT (Reversible Addition-Fragmentation Chain Transfer) agent with the molecular formula C₁₅H₁₄S₃ and molecular weight 290.47 g/mol [1]. This symmetrical bifunctional chain transfer agent (CTA) features a central trithiocarbonate moiety (-S-C(=S)-S-) flanked by two benzyl leaving groups, enabling controlled polymerization of vinyl monomers including styrene, methacrylates, and acrylamides . Commercially available at ≥97% purity, DBTTC is stored at 2-8°C and is supplied in solid form with a melting point of 29-33°C .

Why Generic RAFT Agent Substitution Fails for S,S-Dibenzyl Trithiocarbonate (CAS 26504-29-0) – Bifunctional Architecture Dictates Polymer Topology


Substituting DBTTC with another trithiocarbonate or RAFT agent without careful consideration of Z-group activation and R-group architecture compromises the entire synthetic outcome. The symmetrical bifunctional design of DBTTC enables polymerization to propagate from both ends simultaneously, producing telechelic polymers with a central trithiocarbonate linkage—a topological feature that monofunctional CTAs cannot replicate [1]. Furthermore, the benzyl R-group provides an appropriate balance of leaving group ability and re-initiating efficiency, while the Z-group (benzylthio) confers intermediate chain transfer activity between dithiobenzoates and xanthates in the RAFT agent hierarchy [2]. Generic substitution with monofunctional analogs fundamentally alters achievable polymer architectures, while switching to alternative Z-group classes (e.g., xanthates for less activated monomers or dithiobenzoates for more activated monomers) shifts polymerization kinetics and monomer compatibility profiles in ways that demand full re-optimization.

S,S-Dibenzyl Trithiocarbonate (CAS 26504-29-0) – Quantitative Differentiation Evidence for Procurement Decisions


Symmetric Bifunctional Architecture Enables ABA Triblock Copolymer Synthesis from Both Termini

DBTTC's symmetric bifunctional structure enables polymerization from both benzyl leaving groups simultaneously, producing polymers with a central trithiocarbonate linkage. This architecture permits the synthesis of ABA triblock copolymers in a two-step sequence (A-block then B-block), whereas monofunctional CTAs require three sequential steps to achieve comparable triblock architectures [1]. The polymerization proceeds with living character: SEC analysis confirmed controlled molecular weight evolution throughout the synthesis, and DSC revealed two distinct glass transition temperatures in the final block copolymers, indicating phase-separated morphology characteristic of well-defined block structures [1].

RAFT polymerization block copolymer bifunctional CTA miniemulsion telechelic polymer

Activation Energy for Styrene-Maleic Anhydride Copolymerization Matches Nitroxide-Mediated Benchmarks

The activation energy (Eₐ) for styrene-maleic anhydride copolymerization mediated by DBTTC was determined by differential scanning calorimetry. The Ozawa and Kissinger methods yielded Eₐ = 62 ± 2 kJ mol⁻¹, while the isothermal method produced Eₐ = 67 ± 2 kJ mol⁻¹ [1]. These values agree well with the 65 kJ mol⁻¹ reported for nitroxide-mediated copolymerization (NMP) of the same monomer pair, indicating that DBTTC imposes no additional energetic barrier compared to established controlled radical polymerization methods [1]. The polymerization rate increased approximately four orders of magnitude when temperature changed from 90°C to 110°C, and increased by a factor of approximately three when maleic anhydride molar feed fraction increased from 30% to 50% [1].

RAFT kinetics activation energy styrene-maleic anhydride DSC copolymerization

Linear Molecular Weight Evolution and Suppression of Gel Effect in N-Vinylsuccinimide Polymerization

In the RAFT polymerization of N-vinylsuccinimide (VSI) mediated by DBTTC, the polymerization followed a controlled mechanism characterized by three key quantitative indicators: linear increase in molecular weight with conversion, suppression of the gel effect (Trommsdorff effect), and retention of living chain behavior [1]. The resulting PVSI-DBTTC macroRAFT agent enabled efficient synthesis of triblock copolymers with O-cholesteryl acrylate. After hydrolysis to amphiphilic PVSAA-b-PChA-b-PVSAA, the triblock copolymers self-assembled into spherical nanoparticles with hydrodynamic diameter up to 200 nm and polydispersity index (PDI) below 0.3 in phosphate-buffered saline (pH 7.4) [1]. These micelles successfully encapsulated irinotecan and exhibited pH-responsive release with low cytotoxicity [1].

N-vinylsuccinimide RAFT polymerization macroRAFT agent controlled polymerization drug delivery

Controlled Polymerization Character Confirmed by SEC vs. Xanthate-Mediated Weight Loss

In a direct comparative study of vinylbenzyl chloride (VBC) polymerization, DBTTC and O-ethyl-S-(1-methyloxycarbonyl)ethyl xanthate were evaluated under identical conditions. ¹H NMR monitoring showed linear log([M]₀/[M]) vs. time for both agents, but SEC analysis revealed a critical difference: DBTTC-mediated polymerization exhibited the controlled character with expected molecular weight evolution, whereas the xanthate-mediated system showed decreasing molar masses with monomer conversion [1]. This phenomenon, previously noted in MADIX polymerization of styrene, indicates loss of chain-end fidelity and reduced living character with the xanthate agent under these conditions. The kp²/kte value for VBC at 80°C was determined as approximately 3 × 10⁻³ L mol⁻¹ s⁻¹ [1].

vinylbenzyl chloride xanthate SEC controlled polymerization molecular weight

Intermediate Chain Transfer Activity Between Dithiobenzoates and Xanthates for Polystyrene Synthesis

In a systematic evaluation of RAFT agent effectiveness for styrene polymerization at 110°C, trithiocarbonates (Z = SCH₂Ph, which corresponds to DBTTC) occupy an intermediate position in the chain transfer coefficient hierarchy: dithiobenzoates > trithiocarbonates ∼ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates [1]. Agents with Z = SCH₂Ph (the Z-group in DBTTC) were among the first five in the series that provided narrow polydispersity polystyrene (PDI < 1.2) in batch polymerization [1]. This intermediate activity profile balances sufficient control over molecular weight distribution with broader monomer compatibility compared to the more active dithiobenzoates, which can be overly reactive with certain monomer classes [1].

RAFT agent hierarchy chain transfer coefficient polystyrene polydispersity Z-group effect

Enhanced Hydrolytic Stability Relative to Reference RAFT Agents in Aqueous Polymerization

Trithiocarbonate-based RAFT agents demonstrate improved resistance to hydrolysis compared to dithioester-based reference RAFT agents. UV-Vis spectroscopy and ¹H NMR measurements established that these trithiocarbonate-containing agents maintain stability across a pH range of 1 to 8 and at temperatures up to 70°C [1]. While this study evaluated newly synthesized water-soluble trithiocarbonates rather than DBTTC specifically, the enhanced hydrolytic stability is a class-level property conferred by the trithiocarbonate (-S-C(=S)-S-) functional group architecture, which is more resistant to nucleophilic attack by water than the C=S bond in dithioesters [1].

aqueous RAFT hydrolytic stability trithiocarbonate water-soluble polymers pH stability

S,S-Dibenzyl Trithiocarbonate (CAS 26504-29-0) – Validated Application Scenarios for Research and Industrial Use


Synthesis of ABA Triblock Copolymers for Waterborne Coatings and Adhesives

DBTTC's symmetrical bifunctional architecture enables efficient two-step synthesis of ABA hard-soft-hard triblock copolymers via RAFT miniemulsion polymerization. This approach has been validated with styrene (hard A-block) and 2-ethylhexyl acrylate (soft B-block) to produce waterborne block copolymers exhibiting two distinct glass transition temperatures, confirming phase-separated morphology essential for thermoplastic elastomer applications [1]. The two-step process using DBTTC reduces synthetic steps by 33% compared to monofunctional CTA approaches that require three sequential polymerizations for comparable ABA architectures [1].

MacroRAFT Agent for Amphiphilic Drug Delivery Systems Requiring pH-Responsive Release

DBTTC-derived PVSI macroRAFT agents enable the synthesis of amphiphilic triblock copolymers (PVSAA-b-PChA-b-PVSAA) that self-assemble into spherical micelles with hydrodynamic diameters ≤200 nm and polydispersity indices below 0.3 in physiological buffer [1]. These nanoparticles successfully encapsulate irinotecan, exhibit pH-responsive release profiles, demonstrate low cytotoxicity, and show low macrophage uptake—key performance attributes for targeted cancer drug delivery applications [1].

Controlled Polymerization of Vinylbenzyl Chloride for Functional Polymer Precursors

In vinylbenzyl chloride (chloromethyl styrene) polymerization, DBTTC maintains controlled polymerization character with increasing molecular weight versus conversion, whereas xanthate-type CTAs under identical conditions produce decreasing molar masses with conversion—indicating loss of chain-end fidelity [1]. This makes DBTTC the preferred CTA for synthesizing well-defined poly(VBC) precursors intended for subsequent functionalization via the reactive chloromethyl groups, where predictable molecular weight and living chain ends are essential for post-polymerization modification workflows [1].

Kinetic Studies of Controlled Copolymerization Systems for Process Optimization

DBTTC-mediated styrene-maleic anhydride copolymerization provides well-defined kinetic parameters (Eₐ = 62-67 kJ mol⁻¹) that closely match nitroxide-mediated polymerization benchmarks, establishing DBTTC as a reliable CTA for kinetic modeling and process optimization studies [1]. The temperature-dependent rate increase (approximately four orders of magnitude from 90°C to 110°C) and composition-dependent kinetics provide quantitative guidance for industrial scale-up of styrene-maleic anhydride copolymer production using RAFT methodology [1].

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